![molecular formula C22H20N2O B2423971 (3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one CAS No. 606100-40-7](/img/structure/B2423971.png)
(3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one” is a chemical compound with the molecular formula C22H20N2O . It has a molecular weight of 328.415 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group attached to a dimethylpyrrole ring, which is connected to an indolone ring via a methylene bridge . The compound has a Z configuration at the methylene bridge .Physical And Chemical Properties Analysis
This compound has a molecular weight of 328.415 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the data I retrieved .Aplicaciones Científicas De Investigación
Photochromic Systems
The study of non-symmetric diarylethenes, including compounds with an indole ring, reveals their significance in developing thermally irreversible photochromic systems. These compounds exhibit photoinduced cyclization/ring-opening reactions, showcasing their potential in creating materials with stable color changes upon light exposure. This property is particularly relevant for applications in optical data storage and photo-switchable devices (Nakayama, Hayashi, & Irie, 1991).
Synthesis of Heterotricyclic Compounds
Research on the synthesis of functional derivatives based on tetramic acid reveals the production of a wide range of heterotricyclic compounds, including those related to (3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one. These derivatives exhibit varied biological activities, such as anticonvulsant properties, highlighting their potential in medicinal chemistry (Sorokina, Alekseeva, Parshin, & Granik, 2007).
Catalysis and Polymerization
The interaction of pyrroles and indoles with perfluoroarylboranes, forming stable B-N complexes, demonstrates a novel approach towards catalysis and polymerization processes. These complexes, including those derived from indole structures similar to the compound , serve as proton sources for generating methylmetallocene cations, contributing to advancements in catalytic systems and materials science (Bonazza, Camurati, Guidotti, Mascellari, & Resconi, 2004).
Schiff Bases and Anticonvulsant Agents
A study on the synthesis and characterization of heterocyclic Schiff bases explores their potential as anticonvulsant agents. By examining the structural and functional properties of compounds containing indole and pyrrole units, researchers aim to identify new therapeutic agents for treating seizures and other neurological disorders (Pandey & Srivastava, 2011).
Molecular Structures and Properties
Investigations into the conformation and crystal structure of dipyrrinones with oxindole components offer insights into the molecular geometry, stability, and intermolecular interactions of compounds related to this compound. Such studies are crucial for understanding the chemical behavior and application potential of these compounds in various scientific domains (Boiadjiev & Lightner, 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
(3Z)-3-[(1-benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-15-12-16(2)24(14-17-8-4-3-5-9-17)21(15)13-19-18-10-6-7-11-20(18)23-22(19)25/h3-13H,14H2,1-2H3,(H,23,25)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXKJCQHMMNJAV-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C=C3C4=CC=CC=C4NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)/C=C\3/C4=CC=CC=C4NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

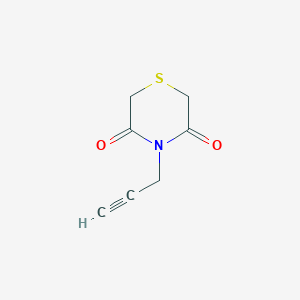
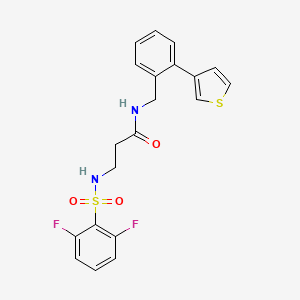
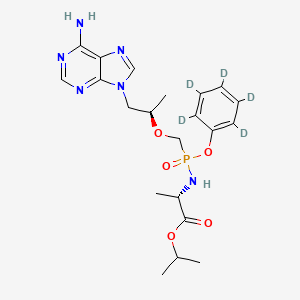
![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide](/img/structure/B2423891.png)
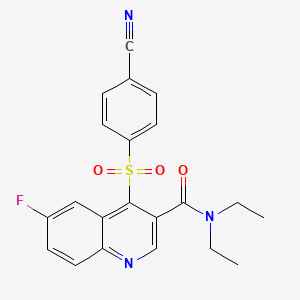
![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2423893.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2423894.png)
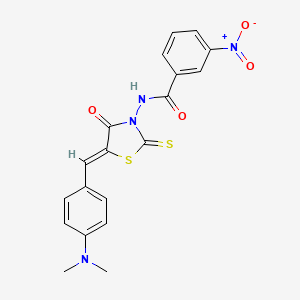
![2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2423898.png)
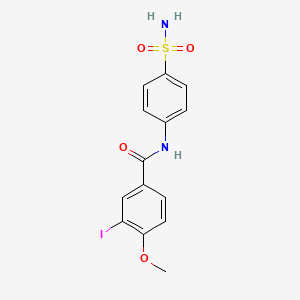
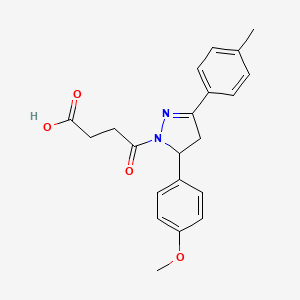
![2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2423905.png)
![N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2423907.png)
